molecular formula C9H5N3O6 B8273744 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone CAS No. 54675-32-0

4-Hydroxy-3,6-dinitro-2(1H)-quinolinone

Cat. No. B8273744
M. Wt: 251.15 g/mol
InChI Key: QGHNFWHYFACJLP-UHFFFAOYSA-N
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Patent
US05622965

Procedure details

A solution of 724 mg (3.51 retool) of 3-nitro-4-hydroxy-1,2-dihydroquinolin-2-one and 401 mg (3.97 retool) of KNO3 in 4 mL of 96% H2SO4 was stirred in an ice-bath for 30 min, then 25° C. for 20 h. The solution was added into 25 mL of ice-water to give a yellow precipitate and the mixture was stirred for 1 h, filtered and washed with water, and dried to leave 602 mg (68%) of title compound as a yellow solid, mp 197°-198° C. (decomposed, lit (Buckle et al., supra) 199° -200° C.). 1H NMR (CDCl3 +DMSO-d6), 7.114 (d, 1, J=9.12), 7.980 (dd, 1, J=2.27, 9.13), 8.628 (d, 1, J=2.28), 12.13 (mb, 1).
Quantity
724 mg
Type
reactant
Reaction Step One
Name
KNO3
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:15])[NH:6][C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-:3])=[O:2].[N+:16]([O-])([O-:18])=[O:17].[K+]>OS(O)(=O)=O>[N+:1]([C:4]1[C:5](=[O:15])[NH:6][C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][C:10]([N+:16]([O-:18])=[O:17])=[CH:9][CH:8]=2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
724 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC2=CC=CC=C2C1O)=O
Name
KNO3
Quantity
401 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
25 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC2=CC=C(C=C2C1O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 602 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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